
Ruthenium, tribromonitrosyl-
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Overview
Description
Ruthenium, tribromonitrosyl- is a useful research compound. Its molecular formula is Br3NORu- and its molecular weight is 370.8 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What established synthetic protocols are used to prepare tribromonitrosylruthenium complexes, and how can reaction conditions be optimized?
Tribromonitrosylruthenium complexes are typically synthesized via ligand substitution reactions using ruthenium(III) chloride hydrate as a precursor. Key steps include:
- Ligand addition : Introducing nitrosyl (NO) and bromide ligands under controlled stoichiometry.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) are preferred for their ability to stabilize intermediates.
- Temperature control : Reactions are often conducted under reflux (80–100°C) to ensure complete ligand exchange.
- Purification : Column chromatography or recrystallization is used to isolate pure products . Optimization involves adjusting ligand ratios, solvent polarity, and reaction duration to maximize yield and purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tribromonitrosylruthenium complexes?
- X-ray crystallography : Resolves bond lengths and angles, confirming the octahedral geometry typical of Ru complexes (e.g., Ru–NO bond distance ~1.76 Å) .
- FT-IR spectroscopy : Identifies ν(NO) stretching frequencies (~1900–1950 cm⁻¹), indicative of nitrosyl ligand coordination .
- NMR spectroscopy : 1H and 13C NMR track ligand environments, while 99Ru NMR (though less common) provides oxidation-state insights .
Q. What safety protocols are critical when handling tribromonitrosylruthenium in laboratory settings?
- Use fume hoods for synthesis due to potential NO ligand release.
- Wear nitrile gloves and lab coats to prevent dermal exposure.
- Store complexes under inert gas (Ar/N₂) to avoid moisture sensitivity .
Advanced Research Questions
Q. How do computational methods like DFT guide the design of tribromonitrosylruthenium catalysts for stereoselective reactions?
Density Functional Theory (DFT) predicts transition states and reaction pathways by modeling:
- Electronic structure : Charge distribution on the Ru center influences ligand substitution rates.
- Steric effects : Bulky ligands (e.g., triphenylphosphine) alter selectivity in olefin metathesis.
- Thermodynamic stability : Calculations of Gibbs free energy (ΔG) identify favorable reaction conditions . Discrepancies between DFT predictions and experimental results (e.g., unexpected Z-selectivity) are resolved by incorporating solvent effects and entropy corrections .
Q. What methodologies resolve contradictions in reported catalytic activities of tribromonitrosylruthenium complexes?
Systematic approaches include:
- Kinetic profiling : Comparing turnover frequencies (TOF) under identical conditions (solvent, temperature).
- Isotopic labeling : Using 13C-labeled substrates to trace mechanistic pathways.
- In situ spectroscopy : UV-Vis or Raman monitoring detects transient intermediates that explain divergent outcomes . For example, low catalytic activity in cross-metathesis may stem from slow product release, identified via time-resolved mass spectrometry .
Q. How can in situ spectroscopic techniques elucidate decomposition pathways of tribromonitrosylruthenium catalysts?
- UV-Vis spectroscopy : Tracks ligand dissociation via absorbance shifts (e.g., loss of NO ligands at 450 nm).
- Electrospray ionization mass spectrometry (ESI-MS) : Identifies decomposition products like RuBr₃ clusters.
- X-ray absorption near-edge structure (XANES) : Monitors oxidation-state changes during catalysis .
Q. What mechanisms underlie the anticancer activity of tribromonitrosylruthenium complexes, and how are cytotoxicity assays designed?
Hypothesized mechanisms include:
- DNA binding : Ru complexes intercalate or covalently bind to DNA, disrupting replication.
- Protein inhibition : Targeting thioredoxin reductase or histone deacetylases (HDACs). Cytotoxicity is assessed via:
- MTT assays : Measure cell viability after 48–72 hours of exposure.
- Apoptosis markers : Flow cytometry detects caspase-3 activation.
- Comparative studies : Benchmarked against cisplatin to evaluate potency and selectivity .
Q. Data Analysis and Interpretation
Q. How can ligand modifications in tribromonitrosylruthenium complexes improve catalytic efficiency?
- Electronic tuning : Replace bromide with stronger σ-donors (e.g., CN⁻) to enhance Ru center electrophilicity.
- Steric shielding : Introduce bulky ligands (e.g., tert-butyl groups) to suppress unproductive side reactions.
- Solvent screening : Test polar vs. non-polar solvents to optimize substrate binding kinetics .
Q. What controls are essential when evaluating tribromonitrosylruthenium stability under oxidative conditions?
Properties
CAS No. |
68171-32-4 |
---|---|
Molecular Formula |
Br3NORu- |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
nitroxyl anion;tribromoruthenium |
InChI |
InChI=1S/3BrH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3 |
InChI Key |
OZXIUYUAHPUEMY-UHFFFAOYSA-K |
SMILES |
[N-]=O.Br[Ru](Br)Br |
Canonical SMILES |
[N-]=O.Br[Ru](Br)Br |
Key on ui other cas no. |
68171-32-4 |
Origin of Product |
United States |
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